1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one
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Overview
Description
1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one is a complex organic compound that features both indole and benzo[d][1,2]iodaoxol moieties
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-((1h-indol-3-yl)thio)-n-benzyl-acetamides, have been identified as inhibitors of the sars-cov-2 rna-dependent rna polymerase (rdrp) . RdRp plays a crucial role in the replication of RNA viruses, making it a potential target for antiviral drugs .
Mode of Action
Compounds with similar indole structures have been reported to inhibit rna synthesis by sars-cov-2 rdrp . This suggests that the compound might interact with its target, leading to the inhibition of the target’s function.
Biochemical Pathways
Given the potential target of rdrp, it can be inferred that the compound might affect the viral replication pathway in the case of rna viruses .
Result of Action
If the compound does inhibit rdrp as suggested, it could potentially prevent the replication of rna viruses, thereby inhibiting the progression of viral infections .
Preparation Methods
The synthesis of 1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1H-indole-3-carbaldehyde with appropriate benzo[d][1,2]iodaoxol derivatives under controlled conditions. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include strong acids, bases, and specific solvents that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one can be compared with other similar compounds, such as:
1H-Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
Benzo[d][1,2]iodaoxol derivatives: Compounds with similar structural features but different functional groups.
Indole derivatives: Compounds with the indole moiety, used in various chemical and biological applications.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-1λ3,2-benziodoxol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO2/c18-15-11-6-1-3-7-12(11)16(19-15)13-9-17-14-8-4-2-5-10(13)14/h1-9,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVSRLORXIDFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)I3C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2130906-05-5 |
Source
|
Record name | 1-(1H-Indol-3-yl)-1λ3-benzo[d][1,2]iodaoxol-3(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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